molecular formula C18H21NO3 B5858056 N-(3,5-dimethoxyphenyl)-4-phenylbutanamide

N-(3,5-dimethoxyphenyl)-4-phenylbutanamide

Cat. No.: B5858056
M. Wt: 299.4 g/mol
InChI Key: KNERPVSRZLXLHO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a phenylbutanamide moiety

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-16-11-15(12-17(13-16)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNERPVSRZLXLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-phenylbutanoic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 3,5-dimethoxyaniline and the carboxylic acid group of 4-phenylbutanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dimethoxyphenyl)-4-phenylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: N-(3,5-dimethoxyphenyl)-4-phenylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

Comparison: N-(3,5-dimethoxyphenyl)-4-phenylbutanamide is unique due to its specific structural features, such as the presence of both a 3,5-dimethoxyphenyl group and a phenylbutanamide moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, while N-(3,5-dimethoxyphenyl)acetamide and 3,4-dimethoxyphenethylamine share the dimethoxyphenyl group, their overall structures and resulting properties differ significantly.

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